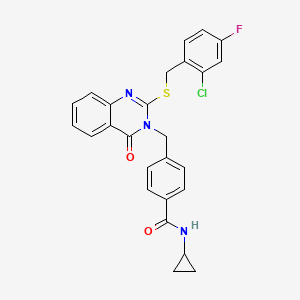

4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

描述

属性

IUPAC Name |

4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClFN3O2S/c27-22-13-19(28)10-9-18(22)15-34-26-30-23-4-2-1-3-21(23)25(33)31(26)14-16-5-7-17(8-6-16)24(32)29-20-11-12-20/h1-10,13,20H,11-12,14-15H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTDYNHYRWELBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=C(C=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups:

- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of the compound.

- Quinazoline Core : This moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

- Cyclopropyl Group : This feature can influence the binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 1.30 | Apoptosis induction |

| Compound B | MCF7 | 2.50 | G2/M phase arrest |

| Compound C | A549 | 3.00 | Inhibition of HDAC |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that quinazoline derivatives can exhibit activity against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis.

Neuroprotective Effects

Research has identified similar compounds as having neuroprotective effects, particularly in models of epilepsy. For example, derivatives with similar structures have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, suggesting a mechanism that could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects in Zebrafish Model

A study involving a zebrafish model demonstrated that a related quinazoline compound significantly reduced seizure activity induced by pentylenetetrazole. The neurochemical profiling indicated alterations in neurotransmitter levels, supporting the compound's potential as an anti-seizure medication.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.

- Modulation of Signal Transduction Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

相似化合物的比较

Core Modifications

- 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides (): These compounds feature a benzenesulfonamide group linked via an ethyl spacer to the quinazolinone core. Unlike the target compound, they prioritize sulfonamide-based substitution, which enhances carbonic anhydrase (CA) inhibition .

- Schiff’s base derivatives ():

Compounds like 4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide introduce hydrazineyl linkages, broadening electronic and steric diversity .

Substituent Variations

- Thioether Group Modifications: Aliphatic vs. Aromatic Thio Groups: Aliphatic thioethers (e.g., methylthio, ethylthio) in compounds 2–4 () exhibit lower CA inhibition KI values (7.1–12.6 nM) compared to aromatic benzylthio derivatives (19.3–93.6 nM) . Halogen Effects: Chloro- and fluorobenzyl substituents (e.g., compound 7 in ) improve CA I inhibition (KI = 19.3–34.2 nM) compared to non-halogenated analogs . The dual Cl/F substitution in the target compound may further enhance this effect.

Amide Group Diversity

- N-Cyclopropylbenzamide vs. Sulfonamide :

The target compound’s cyclopropyl amide group differs from sulfonamide analogs (), which are classical CA inhibitors. The cyclopropyl moiety may reduce metabolic clearance while maintaining steric complementarity in enzyme binding.

Physical and Spectral Properties

Table 1: Comparative Physical Data

*Direct data for the target compound are unavailable.

Table 2: CA Inhibition Profiles (KI, nM)

Key SAR Observations:

Thioether Substituents: Aliphatic thio groups (e.g., methyl, ethyl) enhance CA IX inhibition (KI = 6.9–7.1 nM) compared to benzylthio derivatives (KI = 28.7–93.6 nM) . Electron-withdrawing groups (Cl, F) on benzylthio moieties improve hCA I inhibition (e.g., compound 7: KI = 19.3 nM vs. non-halogenated analogs: KI >50 nM) .

Amide vs. Sulfonamide : Sulfonamide derivatives generally outperform amides in CA inhibition due to stronger zinc-binding interactions. However, the target compound’s cyclopropylamide may offer unique pharmacokinetic advantages (e.g., oral bioavailability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。